5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a benzodioxole ring and a pyrimidine trione core
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,3-diphenylbarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Scientific Research Applications
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine trione core can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione include:
- 5-(1,3-benzodioxol-5-ylmethylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(1,3-benzodioxol-5-ylmethyl)-5-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0 2,7]trideca-2,4-dien-11-yl]methyl}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H16N2O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H16N2O5/c27-22-19(13-16-11-12-20-21(14-16)31-15-30-20)23(28)26(18-9-5-2-6-10-18)24(29)25(22)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI Key |
CHDYZKPIQYZHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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